

Introduction: The Significance of a Versatile Pyrazine Scaffold

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Compound of Interest

Compound Name: *5,6-dimethylpyrazine-2-carboxylic Acid*

Cat. No.: *B078704*

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The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules.^[1] **5,6-Dimethylpyrazine-2-carboxylic acid** (CAS No. 13515-06-5) is a distinguished member of this family, featuring a pyrazine ring substituted with two methyl groups and a carboxylic acid moiety. This unique arrangement makes it a highly valuable intermediate, particularly in the pharmaceutical industry where it serves as a key precursor for synthesizing drugs such as the third-generation antidiabetic agent glipizide and the antihyperlipidemic agent acipimox.^{[2][3]} Its structure is also leveraged in the agrochemical sector to enhance the metabolic stability of active ingredients.^[4] This guide delves into the essential chemical attributes of this compound, offering a foundational understanding for its effective utilization in research and development.

Chapter 1: Molecular Structure and Physicochemical Properties

A compound's utility is fundamentally dictated by its structure and physical characteristics. The properties of **5,6-dimethylpyrazine-2-carboxylic acid** are summarized below.

Caption: Chemical Structure of **5,6-Dimethylpyrazine-2-carboxylic Acid**.

Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	5,6-dimethylpyrazine-2-carboxylic acid	[5]
CAS Number	13515-06-5	[5][6]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[4][7]
Molecular Weight	152.15 g/mol	[5][6]
Appearance	Light yellow to brown or gray powder/crystals	[5]
Melting Point	163 - 172 °C	[2][8]
Solubility	Soluble in water and polar organic solvents (e.g., Ethanol, DMSO); low solubility in non-polar solvents (e.g., hexane).	[9]
pKa	Not experimentally determined. Estimated to be in the range of 2.5-3.5 based on pyrazine-2-carboxylic acid.	
Purity	≥95%	[5]
Solubility data is extrapolated from the parent compound, pyrazine-2-carboxylic acid.		

Chapter 2: Synthesis and Manufacturing Insights

The synthesis of **5,6-dimethylpyrazine-2-carboxylic acid** is a critical process, with several established routes. The most prevalent industrial method involves the selective oxidation of a single methyl group on 2,5-dimethylpyrazine.

Causality in Synthesis: The Challenge of Selective Oxidation The primary challenge in synthesizing **5,6-dimethylpyrazine-2-carboxylic acid** from 2,5-dimethylpyrazine lies in achieving mono-oxidation. The two methyl groups on the precursor are in chemically equivalent

environments.^[10] Using a strong oxidizing agent like potassium permanganate (KMnO_4) without careful control can lead to the oxidation of both methyl groups, resulting in the formation of the undesired by-product, pyrazine-2,5-dicarboxylic acid.^[8] Therefore, the reaction yield is highly dependent on the precise stoichiometric control of the oxidizing agent. Limiting the molar ratio of KMnO_4 to 2,5-dimethylpyrazine is a key strategy to favor the formation of the desired monocarboxylic acid.^[10]

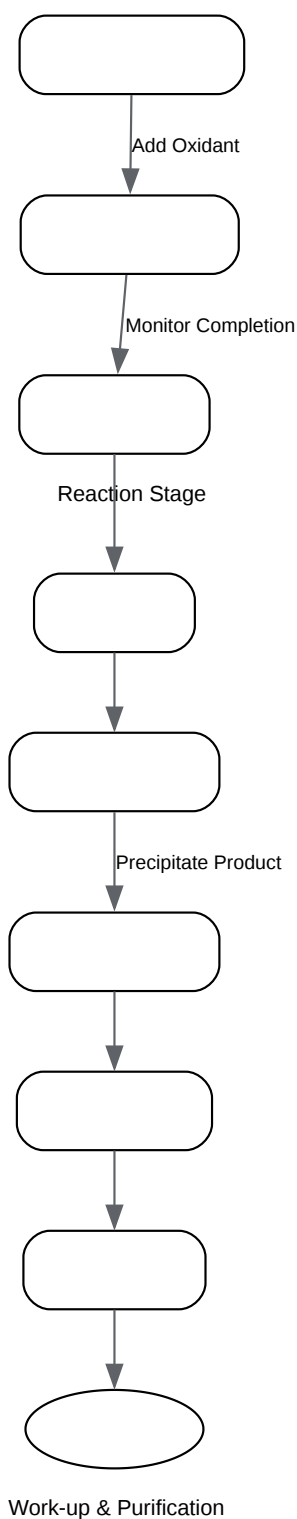


Figure 2: General Synthesis Workflow via Oxidation

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Caption: General workflow for the synthesis of **5,6-dimethylpyrazine-2-carboxylic acid**.

Experimental Protocol: Multi-Step Synthesis from 2,5-Dimethylpyrazine

This protocol is adapted from a patented method and offers an alternative route with high selectivity.^[8]

Step 1: Single Nitrogen Oxidation

- To a 1000 mL reaction flask, add 108 g of 2,5-dimethylpyrazine, 450 mL of water, 2.0 g of sodium tungstate, and 2 mL of sulfuric acid.
- Heat the mixture to 70°C.
- Add 114 g of 30% hydrogen peroxide dropwise over 2 hours, maintaining the temperature at 70°C.
- Continue to stir the reaction at 70°C for an additional 6 hours.
- The resulting product is 2,5-dimethylpyrazine-1-oxide.

Step 2: Acetic Anhydride Rearrangement

- In a 500 mL flask, add 24.8 g of the 2,5-dimethylpyrazine-1-oxide from Step 1.
- Add 250 mL of acetic anhydride.
- Heat the mixture to reflux for 10 hours.
- After cooling, recover the excess acetic anhydride and generated acetic acid under reduced pressure to obtain 2-acetoxymethyl-5-methylpyrazine as a residual oil.

Step 3: Hydrolytic Oxidation

- In a 500 mL flask, dissolve 16.6 g of 2-acetoxymethyl-5-methylpyrazine from Step 2 in 50 mL of water containing 0.5 g of sodium hydroxide.
- Control the temperature at 20-25°C.

- Slowly add a solution of 15.8 g of potassium permanganate in 300 mL of water dropwise.
- Upon completion, proceed with standard work-up including filtration of manganese dioxide, acidification of the filtrate to precipitate the product, followed by crystallization to yield **5,6-dimethylpyrazine-2-carboxylic acid**.

Chapter 3: Spectroscopic and Analytical Characterization

Robust analytical characterization is essential for confirming the identity and purity of **5,6-dimethylpyrazine-2-carboxylic acid**. Below are the expected spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Frequency / m/z	Rationale
¹ H NMR	Aromatic H	δ 8.5 - 9.0 ppm (singlet)	The proton on the pyrazine ring is deshielded by the electronegative nitrogen atoms and the aromatic ring current. [11]
	Methyl H (C5-CH ₃)	δ 2.5 - 2.7 ppm (singlet)	Protons on a methyl group attached to an aromatic ring. [12]
	Methyl H (C6-CH ₃)	δ 2.5 - 2.7 ppm (singlet)	Similar environment to the other methyl group, may be slightly shifted.
	Carboxylic Acid H	δ 10 - 13 ppm (broad singlet)	Highly deshielded acidic proton, signal often broad due to hydrogen bonding and exchange. [13]
¹³ C NMR	Carbonyl C (C=O)	δ 160 - 180 ppm	Characteristic for a carboxylic acid carbonyl carbon. [13] [14]
	Aromatic C (C2, C3, C5, C6)	δ 140 - 160 ppm	Aromatic carbons in a nitrogen-containing heterocycle.
	Methyl C (-CH ₃)	δ 20 - 25 ppm	Typical range for methyl carbons attached to an sp ² carbon.

Mass Spec (EI)	Molecular Ion [M] ⁺	m/z 152	Corresponds to the molecular weight of the compound. [7]
Key Fragments	m/z 135 ([M-OH] ⁺) m/z 107 ([M-COOH] ⁺)	Loss of a hydroxyl radical from the carboxylic acid group. Loss of the entire carboxyl group (decarboxylation). [15] [16]	
IR Spectroscopy	O-H Stretch	2500 - 3300 cm ⁻¹ (broad)	Characteristic broad absorption of a hydrogen-bonded carboxylic acid. [13]
C=O Stretch	1680 - 1725 cm ⁻¹ (strong)	Carbonyl stretch of the carboxylic acid. [13]	
C=N, C=C Stretch	1450 - 1600 cm ⁻¹	Aromatic ring stretching vibrations.	
C-H Stretch	2900 - 3000 cm ⁻¹	Aliphatic C-H stretching from the methyl groups.	

Chapter 4: Chemical Reactivity and Derivatization Potential

The reactivity of **5,6-dimethylpyrazine-2-carboxylic acid** is dominated by its carboxylic acid functionality, making it an excellent substrate for forming amides and esters, which are common linkages in pharmaceuticals.



Coupling Reagent
(e.g., EDCI, T3P)

Figure 3: Derivatization via Amide Coupling

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Caption: General reaction scheme for amide synthesis.

Protocol: Amide Bond Formation using a Coupling Reagent

This method provides a direct route to amides, avoiding the need to first synthesize a more reactive acid chloride.^[17]

- In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of **5,6-dimethylpyrazine-2-carboxylic acid** in a suitable anhydrous solvent (e.g., DMF or DCM).
- Add 1.1 equivalents of the desired primary or secondary amine.
- Add 1.2 equivalents of a coupling reagent (e.g., EDCI or T3P) and, if needed, a catalyst/base such as DMAP or HOBt (0.1-1.0 equivalents).
- Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS.
- Upon completion, perform an aqueous work-up to remove the coupling by-products and unreacted starting materials.
- Purify the resulting amide product using column chromatography or recrystallization.

Expertise Insight: The choice of coupling reagent is crucial. Reagents like T3P are often preferred as they generate water-soluble by-products, simplifying the purification process

significantly.[18]

Chapter 5: Applications in Drug Discovery and Development

The pyrazine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] **5,6-Dimethylpyrazine-2-carboxylic acid** serves as a direct embodiment of this principle.

Its most prominent role is as a non-negotiable intermediate in the synthesis of major pharmaceuticals.[2] For example, it is amidated with a specific sulfonamide-containing amine to produce Glipizide, a widely used sulfonylurea drug for treating type 2 diabetes. Similarly, it is a precursor to Acipimox, a nicotinic acid derivative used to lower triglyceride levels.

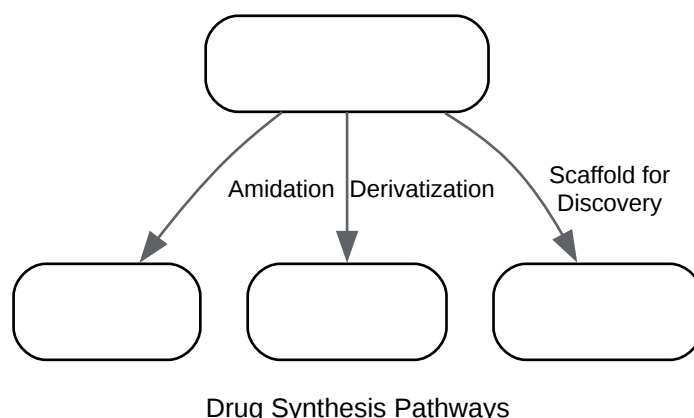


Figure 4: Role as a Pharmaceutical Intermediate

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Caption: The central role of the title compound in synthesizing key drugs.

The broader family of pyrazine carboxylic acid derivatives has been explored for a wide range of therapeutic activities, including antimycobacterial, antifungal, anticancer, and anti-inflammatory properties, making this core a valuable starting point for new drug discovery campaigns.[18][19]

Chapter 6: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Warning	[5][20]
Pictogram	GHS07 (Exclamation Mark)	[20]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[5][20]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5][20][21]

Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
- Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[4][5][23] The storage area should be cool, dry, and away from incompatible substances.

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

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